2-Chloroquinoline-4-carbaldehyde
Overview
Description
2-Chloroquinoline-4-carbaldehyde is a heterocyclic aromatic compound with a quinoline core structure. This compound is characterized by the presence of a chlorine atom at the second position and an aldehyde group at the fourth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-4-carbaldehyde typically involves the condensation of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield 2-chloro-3-cyanoquinoline . Another approach involves the use of microwave irradiation to facilitate the synthesis of quinoline derivatives, which is a greener and more efficient method compared to traditional techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.
Condensation Reactions: The aldehyde group at the fourth position can participate in condensation reactions with amines and hydrazides to form Schiff bases and hydrazones.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazoloquinolines.
Common Reagents and Conditions:
Palladium(II) chloride (PdCl2): Used in substitution reactions with phenylacetylene.
Acetic Acid: Used as a solvent and catalyst in condensation and cyclization reactions.
Major Products:
2-(Phenylethynyl)quinoline-4-carbaldehyde: Formed from the substitution reaction with phenylacetylene.
Schiff Bases and Hydrazones: Formed from condensation reactions with amines and hydrazides.
Scientific Research Applications
2-Chloroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as a building block for the construction of complex heterocyclic systems and natural product analogs.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the aldehyde group at the third position.
2-Aminoquinoline: Contains an amino group at the second position instead of a chlorine atom.
Quinoline-4-carbaldehyde: Lacks the chlorine atom at the second position.
Uniqueness: 2-Chloroquinoline-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the quinoline ring, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for versatile chemical transformations and the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2-chloroquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUNMHOODSYROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591538 | |
Record name | 2-Chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855613-24-0 | |
Record name | 2-Chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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